Pyridine hydrobromide
Overview
Description
Pyridine hydrobromide is not directly mentioned in the provided papers; however, pyridine and its derivatives are extensively studied due to their significance in various chemical reactions and their presence in biologically active compounds. Pyridinium hydrobromide perbromide, a related compound, is mentioned as a catalyst for aziridination of olefins, demonstrating the reactivity of pyridine derivatives in synthetic chemistry .
Synthesis Analysis
The synthesis of pyridine derivatives is a topic of significant interest. One approach involves a one-pot synthesis using rhodium carbenoid induced ring expansion of isoxazoles, followed by DDQ oxidation to yield functionalized pyridines . Another method couples γ-amino-alcohols with secondary alcohols, catalyzed by a ruthenium pincer complex . A cascade reaction involving [1 + 5] cycloaddition of isonitriles to enamides, followed by oxidative aromatization and acyl transfer, is also employed to synthesize substituted pyridines . Additionally, a three-component synthesis has been developed to create a variety of functionalized pyridine derivatives, which are suitable for subsequent palladium-catalyzed reactions . Other methods include solid-phase synthesis for trisubstituted pyridines , a three-step procedure involving Hosomi-Sakurai allylation/oxidative cleavage sequence followed by cyclization , and a regiocontrolled synthesis from aldehydes, alkynes, and NH4OAc .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex and highly substituted. The synthesis methods mentioned provide access to a diverse range of substituted pyridines, which can include various functional groups attached to the pyridine ring. For instance, the solid-phase synthesis method allows for the independent introduction of substituents on the 2, 4, and 6 positions of the pyridine ring . The molecular structure is crucial for the reactivity and potential applications of these compounds in pharmaceuticals and other areas.
Chemical Reactions Analysis
Pyridine derivatives participate in a variety of chemical reactions. The pyridinium hydrobromide perbromide is used as a catalyst for the aziridination of olefins . The functionalized pyridines synthesized through the methods described can undergo further chemical transformations, such as palladium-catalyzed Suzuki couplings , which can lead to the formation of more complex molecules, including bipyridine derivatives.
Physical and Chemical Properties Analysis
While the physical and chemical properties of pyridine hydrobromide specifically are not detailed in the provided papers, the properties of pyridine derivatives in general are influenced by the substituents on the pyridine ring. These properties include solubility, melting and boiling points, and reactivity, which are important for their applications in chemical synthesis and pharmaceutical development. The synthesis methods aim to provide access to pyridine derivatives with diverse physical and chemical properties suitable for various applications [1-10].
Scientific Research Applications
1. α-Bromination Reaction on Acetophenone Derivatives in Experimental Teaching
- Summary of Application : Pyridine hydrobromide perbromide is used as a brominating agent in the α-bromination reaction of acetophenone derivatives. This reaction is significant in the field of organic chemistry .
- Methods of Application : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent. The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .
- Results or Outcomes : 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1. All the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .
2. Hydroboration of Pyridines
- Summary of Application : Pyridine hydrobromide is used in the hydroboration of pyridines, a novel and efficient synthesis of N-H 1,4-dihydropyridines .
- Methods of Application : The process consists of a formal boryl anion addition to pyridine, which produces an N-boryl pyridyl anion complex, and the subsequent protonation of the anion complex .
- Results or Outcomes : This process enables a simple and efficient method for the synthesis of multi-substituted N-H 1,4-dihydropyridine (1,4-DHP) derivatives that are difficult to prepare using established methods .
3. Synthesis of β-Adrenergic Blocking Agents
- Summary of Application : Pyridine hydrobromide perbromide is used as a raw material in the preparation of β-adrenergic blocking agents .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of this application are β-adrenergic blocking agents, which are used in the treatment of various cardiovascular diseases .
4. Pyridine-Based Drug Crafting
- Summary of Application : Pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance . Pyridine scaffolds are found in nature, mainly from plant resources, such as alkaloids and one of the most effective cholinergic drugs like atropine (Atropa belladonna), which holds a saturated pyridine ring .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The pyridine moiety present in a drug molecule increases its biochemical potency and metabolic stability, enhances cellular permeability .
5. Synthesis of Pyridine-Based Antibiotics
- Summary of Application : Pyridine hydrobromide is used in the synthesis of pyridine-based antibiotics. These antibiotics are found to inhibit multidrug-resistant S. aureus (MRSA) .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of this application are pyridine-based antibiotics that are effective against multidrug-resistant pathogens .
6. Brominations of Ketones on a Micro or Semimicro Scale
- Summary of Application : Pyridine hydrobromide is quite useful for brominations of ketones on a micro or semimicro scale .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of this application are brominated ketones .
Safety And Hazards
Future Directions
Pyridine derivatives, including Pyridine hydrobromide, are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .
properties
IUPAC Name |
pyridine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.BrH/c1-2-4-6-5-3-1;/h1-5H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFCIBZLAVOLCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
110-86-1 (Parent) | |
Record name | Pyridine, hydrobromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018820821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8066422 | |
Record name | Pyridine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine hydrobromide | |
CAS RN |
18820-82-1 | |
Record name | Pyridine, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18820-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, hydrobromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018820821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, hydrobromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyridine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.